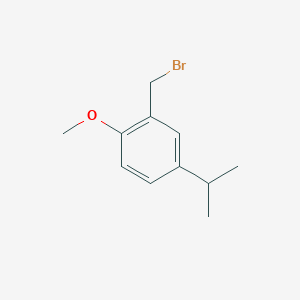

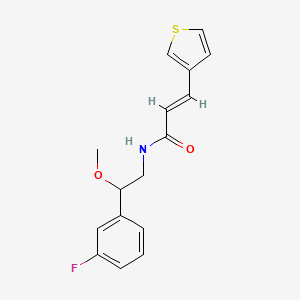

![molecular formula C18H18N2O2S2 B2843065 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 307326-01-8](/img/structure/B2843065.png)

2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The compound’s structure includes a benzothiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of benzothiazoles, including 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Benzothiazoles, including 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The predicted boiling point of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is 537.4±60.0 °C, and its predicted density is 1.343±0.06 g/cm3 . The predicted pKa value is 0.08±0.10 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Compounds related to 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole have shown significant antibacterial and antifungal activities. For instance, synthesis and microbial studies of new pyridine derivatives have demonstrated the potential of these compounds in combating microbial infections. Specifically, derivatives have been screened for their antibacterial and antifungal properties, indicating their relevance in the development of new antimicrobial agents (Patel & Agravat, 2007).

Anti-arrhythmic Activity

Some piperidine-based derivatives, including thiazole and thiadiazole compounds, have been investigated for their anti-arrhythmic activity. This research highlights the potential therapeutic applications of these compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).

Antituberculosis Activity

A study on thiazole-aminopiperidine hybrid analogues designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase has revealed significant antituberculosis activity. These findings suggest a promising avenue for developing new antituberculosis therapies (Jeankumar et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

Research on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides has been conducted to assess their enzyme inhibition properties, particularly against butyrylcholinesterase (BChE). These studies, along with molecular docking analyses, provide insights into the compounds' binding affinities and orientations, which are crucial for understanding their potential therapeutic applications (Khalid et al., 2016).

Anticancer Activity

Derivatives of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole have also been explored for their anticancer activities. For example, novel 1,2-dihydropyridine, thiophene, and thiazole derivatives displaying a biologically active sulfone moiety have shown promising in vitro anticancer activity against human breast cancer cell lines, indicating their potential in cancer treatment strategies (Al-Said et al., 2011).

Zukünftige Richtungen

The development of benzothiazole derivatives, including 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, is a promising area of research due to their wide range of biological activities . Future research could focus on optimizing the synthesis process, exploring new chemical reactions, and investigating their biological activities and mechanisms of action in more detail.

Eigenschaften

IUPAC Name |

2-(4-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c21-24(22,20-12-4-1-5-13-20)15-10-8-14(9-11-15)18-19-16-6-2-3-7-17(16)23-18/h2-3,6-11H,1,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARJARRRMIPTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

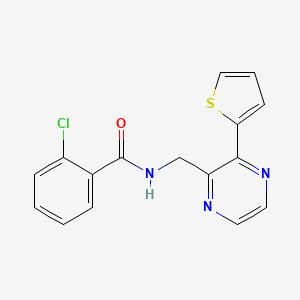

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2842985.png)

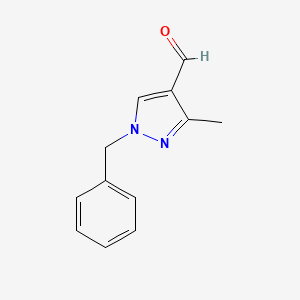

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)

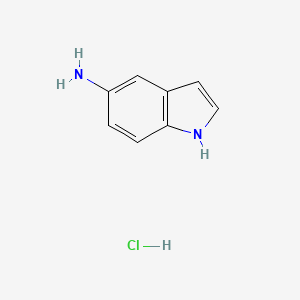

![N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2842992.png)

![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2842993.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2842995.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842998.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)